molecular formula C21H25NO5 B5058982 ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 333340-99-1

ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B5058982
CAS No.: 333340-99-1
M. Wt: 371.4 g/mol
InChI Key: OJGFAIPQJFJDKP-UHFFFAOYSA-N
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Description

Structurally, it features a fused chromene core substituted with a 2-methoxyphenyl group at position 4, an ethyl carboxylate ester at position 3, and a 7,7-dimethylcyclohexenone moiety. These derivatives are typically synthesized via multicomponent reactions involving dimedone, aldehydes, and cyanoacetate esters under catalytic conditions .

Properties

IUPAC Name

ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-5-26-20(24)18-16(12-8-6-7-9-14(12)25-4)17-13(23)10-21(2,3)11-15(17)27-19(18)22/h6-9,16H,5,10-11,22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGFAIPQJFJDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3OC)C(=O)CC(C2)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112893
Record name Ethyl 2-amino-5,6,7,8-tetrahydro-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333340-99-1
Record name Ethyl 2-amino-5,6,7,8-tetrahydro-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333340-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5,6,7,8-tetrahydro-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS Number: 333340-99-1) is a synthetic compound that belongs to the chromene class of organic molecules. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources and presents relevant data tables and findings.

  • Molecular Formula : C21H25NO5
  • Molecular Weight : 371.43 g/mol
  • CAS Number : 333340-99-1
  • InChIKey : OJGFAIPQJFJDKP-UHFFFAOYSA-N

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Compound AA431 (epidermoid carcinoma)1.98 ± 1.22
Compound BHT29 (colorectal carcinoma)<1.00
Ethyl 2-amino...MCF7 (breast cancer)0.58 ± 0.15

The structure–activity relationship (SAR) studies suggest that the presence of specific functional groups enhances the anticancer activity of chromene derivatives. For instance, the methoxy group in position 2 of the phenyl ring is believed to contribute positively to the cytotoxic effects observed in various assays .

Antimicrobial Activity

Antimicrobial assays have been conducted to evaluate the efficacy of this compound against several bacterial strains. The minimal inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa25

The results suggest that this compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria .

Case Studies

  • Study on Anticancer Properties :
    A recent study explored the effects of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .
  • Evaluation of Antimicrobial Efficacy :
    Another research evaluated the antimicrobial properties against a panel of pathogens using agar diffusion methods. The compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential for further development as an antimicrobial agent .

Scientific Research Applications

Crystal Structure

A detailed study of its crystal structure reveals significant insights into its molecular geometry, which can influence its reactivity and interaction with biological targets. The monoclinic crystal system was identified with specific parameters that help in understanding the compound's stability and potential interactions in biological systems .

Antioxidant Properties

Research indicates that derivatives of chromene compounds exhibit antioxidant activities. Ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anticancer Activity

Studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for therapeutic applications .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research indicates that related compounds can inhibit pro-inflammatory cytokines, suggesting that ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo may also exhibit similar effects .

Synthetic Pathways

The synthesis of ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo involves a multi-step reaction process starting from readily available precursors like 4-hydroxycoumarin and 4-methoxybenzaldehyde. The reaction conditions typically include refluxing in ethanol with a catalyst such as DMAP .

Analytical Techniques

Characterization of the compound involves various analytical techniques including NMR spectroscopy and X-ray crystallography. These methods provide insights into the purity and structural integrity of the synthesized compound .

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant activity of several chromene derivatives, ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo was found to exhibit a significant reduction in DPPH radical levels compared to control samples. This suggests its potential application in developing antioxidant therapies .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A comparative analysis was conducted on the cytotoxic effects of this compound against different cancer cell lines (e.g., HeLa and MCF-7). Results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-donating groups (e.g., methoxy) : Enhance solubility in polar solvents and may influence biological activity by modulating electronic interactions .
  • Electron-withdrawing groups (e.g., halogens, cyano): Increase melting points (e.g., 4-cyanophenyl analog: MP 224–230°C vs.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • Methyl esters (e.g., 4-chlorophenyl: MP 173–175°C ) generally exhibit higher melting points than ethyl esters due to increased crystallinity.
  • Ethyl esters with bulky substituents (e.g., 3-bromophenoxy) show lower solubility in ethanol .

IR and NMR Data

  • Carbonyl Stretching : Ethyl carboxylate esters show ν(C=O) at ~1690–1713 cm⁻¹ , while carbonitrile analogs exhibit ν(C≡N) at ~2230 cm⁻¹ .
  • <sup>13</sup>C NMR: The 7,7-dimethylcyclohexenone moiety resonates at δ 27–35 ppm (CH3) and δ 196 ppm (ketone C=O) .

Q & A

Q. How do substituents on the aryl group affect the compound’s reactivity and bioactivity?

  • Data Table :
SubstituentElectronic EffectBioactivity (IC₅₀, μM)
2-MethoxyphenylElectron-donating12.3 (COX-2 inhibition)
4-ChlorophenylElectron-withdrawing8.7 (Antiviral)
3,4-DimethoxyphenylMixed18.9 (Anticancer)
  • Source : Compiled from enzymatic assays in .

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